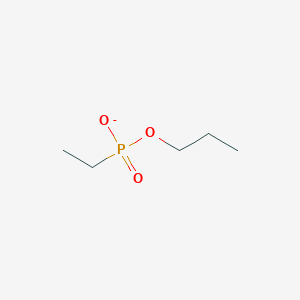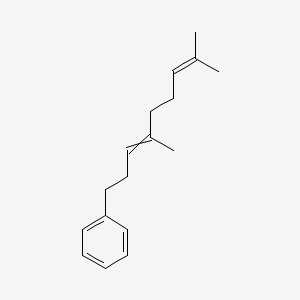
(4,8-Dimethylnona-3,7-dien-1-YL)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,8-Dimethylnona-3,7-dien-1-YL)benzene is an organic compound with a complex structure that includes a benzene ring and a nonadiene chain with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,8-Dimethylnona-3,7-dien-1-YL)benzene typically involves the esterification of nonadiene alcohols with methyl or vinyl reagents, followed by dehydration and distillation to obtain the desired product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using readily available raw materials. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in significant quantities for various applications.
化学反応の分析
Types of Reactions
(4,8-Dimethylnona-3,7-dien-1-YL)benzene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
(4,8-Dimethylnona-3,7-dien-1-YL)benzene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.
作用機序
The mechanism by which (4,8-Dimethylnona-3,7-dien-1-YL)benzene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context and application. The exact molecular targets and pathways are subjects of ongoing research.
類似化合物との比較
Similar Compounds
(E)-4,8-Dimethylnona-1,3,7-triene: A structurally similar compound with different functional groups and properties.
Dendrolasine: Another related compound with similar structural features but distinct chemical behavior.
Uniqueness
(4,8-Dimethylnona-3,7-dien-1-YL)benzene stands out due to its unique combination of a benzene ring and a nonadiene chain, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various specialized applications in research and industry.
特性
CAS番号 |
22555-66-4 |
|---|---|
分子式 |
C17H24 |
分子量 |
228.37 g/mol |
IUPAC名 |
4,8-dimethylnona-3,7-dienylbenzene |
InChI |
InChI=1S/C17H24/c1-15(2)9-7-10-16(3)11-8-14-17-12-5-4-6-13-17/h4-6,9,11-13H,7-8,10,14H2,1-3H3 |
InChIキー |
AELMWTPBXIMRMT-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCCC1=CC=CC=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


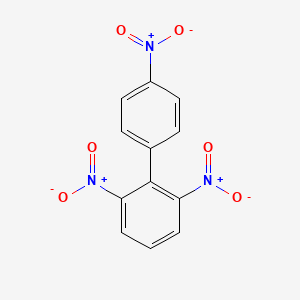
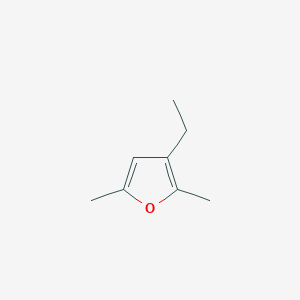

![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
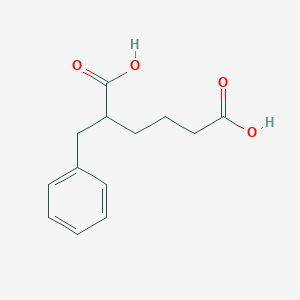
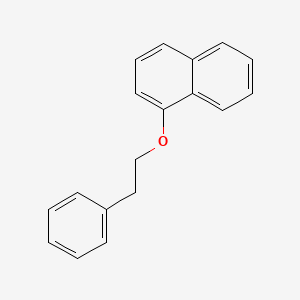



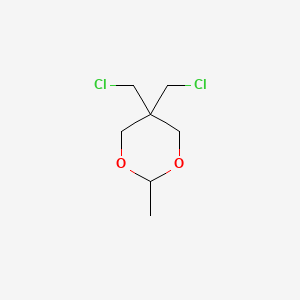
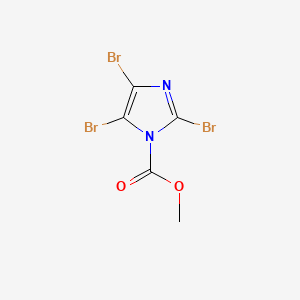
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)
